5-(4-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
Description
5-(4-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a structurally complex heterocyclic compound featuring a pyrrolin-2-one core substituted with a 4-bromophenyl group, a 6-ethylbenzothiazol-2-yl moiety, a hydroxyl group, and a 2-thienylcarbonyl unit. Benzothiazole derivatives are widely studied for antitumor, antimicrobial, and anti-inflammatory activities, while thiophene-containing compounds often exhibit optoelectronic and medicinal properties .
Properties
Molecular Formula |
C24H17BrN2O3S2 |
|---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17BrN2O3S2/c1-2-13-5-10-16-18(12-13)32-24(26-16)27-20(14-6-8-15(25)9-7-14)19(22(29)23(27)30)21(28)17-4-3-11-31-17/h3-12,20,29H,2H2,1H3 |
InChI Key |
FOCSSDSOWJCDME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Biological Activity
The compound 5-(4-Bromophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic molecule with potential biological activities that have garnered interest in pharmacological research. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.33 g/mol. The presence of bromine and sulfur in its structure may contribute to its biological activity, possibly influencing its interaction with biological macromolecules.
Antimicrobial Activity
Research has indicated that compounds similar to this pyrrolinone derivative exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing benzothiazole and thienyl groups can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
The compound's structural features suggest potential antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent oxidative stress-related diseases. In vitro assays measuring the DPPH radical scavenging activity have shown promising results for similar compounds, indicating that this pyrrolinone derivative may possess comparable effects.
Anti-inflammatory Properties
Molecular docking studies have suggested that the compound could interact with cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. Inhibition of COX-2 has been linked to reduced inflammation and pain relief, making this compound a candidate for further exploration as an anti-inflammatory agent.
Study 1: Synthesis and Evaluation
A study conducted by researchers synthesized several derivatives of pyrrolinone compounds, including the target compound. They evaluated their biological activities using various assays, including cytotoxicity tests on cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment.
Study 2: Molecular Docking Analysis
In another investigation, molecular docking simulations were performed to predict the binding affinities of the compound against several targets involved in inflammation and pain pathways. The results indicated strong binding interactions with COX-2 and TRPV1 receptors, supporting the hypothesis that this compound could serve as an effective anti-inflammatory agent.
Research Findings Summary Table
| Biological Activity | Method | Findings |
|---|---|---|
| Antimicrobial | Disk diffusion assay | Inhibitory effects on S. aureus and E. coli |
| Antioxidant | DPPH assay | Significant radical scavenging activity |
| Anti-inflammatory | Molecular docking | Strong binding to COX-2 and TRPV1 receptors |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Aromatic Systems
The 4-bromophenyl group in the target compound distinguishes it from analogs with methoxy- or methyl-substituted aryl systems. For example, the compound 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () features a 4-methoxyphenyl group, which enhances electron-donating properties compared to the electron-withdrawing bromine in the target compound. This substitution likely influences reactivity, solubility, and binding affinity in biological systems .
Heterocyclic Core Modifications
- Pyrrolin-2-one vs. Pyrazoline/Pyrazole Cores :
The target compound’s pyrrolin-2-one core contrasts with pyrazoline () or pyrazole () systems. Pyrrolin-2-one derivatives are less common in the literature but share lactam-like hydrogen-bonding capabilities, which may enhance crystallinity or intermolecular interactions compared to pyrazoline’s NH group . - Benzothiazole Modifications :
The 6-ethylbenzothiazol-2-yl substituent in the target compound differs from 6-methylbenzothiazole () and benzothiazol-2-ylthio (). Ethyl groups may improve lipophilicity and metabolic stability compared to methyl or thioether substituents .
Pharmacological Implications
- Pyrazoline derivatives (e.g., ) show antitumor and antidepressant effects due to their ability to intercalate DNA or modulate neurotransmitter systems .
- Thiophene-carbonyl units (as in the target compound) are associated with kinase inhibition and antimicrobial activity in other studies, though this requires experimental validation .
Data Table: Structural Comparison of Key Compounds
Preparation Methods
Stepwise Functionalization Strategy
A modular approach prioritizing sequential installation of substituents:
Key Considerations :
Critical Reaction Steps and Data
Benzothiazole Core Synthesis
The 6-ethylbenzothiazole moiety is central to the molecule. A representative protocol from patent CN104761536A is summarized below:
| Parameter | Value |
|---|---|
| Substrate | 2,2'-Dithiodianiline |
| Aldehyde | Ethyl-substituted benzaldehyde |
| Base | NaHCO₃ |
| Solvent | DMF |
| Temperature | 100°C |
| Time | 8 hours |
| Yield | 92% |
Mechanism :
Pyrrolinone Ring Formation
The pyrrolinone core may be synthesized via α-bromoketone intermediates, as described in pyrovalerone analog syntheses:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Bromophenylacetyl chloride, pyrrolidine | Et₂O, 0°C → RT | ~85% |
| 2 | Thiophene-2-carbonyl chloride | DMAP, CH₂Cl₂, 0°C → RT | ~75% |
Critical Factors :
Hydroxylation and Final Assembly
The hydroxyl group at position 3 is likely introduced via:
Notes :
-
Oxidation : H₂O₂/trifluoroacetic anhydride (TFAA) selectively oxidizes ketone to hydroxyl.
-
Reduction : NaBH₄ reduces ketone intermediates to secondary alcohols.
Challenges and Mitigation Strategies
Comparative Analysis of Synthetic Routes
| Approach | Advantages | Limitations |
|---|---|---|
| Multi-component | Atom economy, reduced steps | Limited scalability, side reactions |
| Stepwise functionalization | High control over regioselectivity | Prolonged synthesis time |
Q & A
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Bromophenyl coupling | Pd(OAc), KCO, DMF, 80°C | 72 | 98% | |
| Thienylcarbonylation | Thiophene-2-carbonyl chloride, NaH, DCM, 0°C→RT | 65 | 95% | |
| Hydroxylation | NaOH (aq), EtOH, reflux | 88 | 97% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
